(2-Methylpyrazol-3-yl)methylthiourea

Description

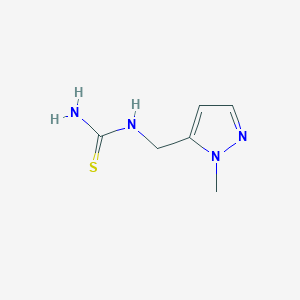

(2-Methylpyrazol-3-yl)methylthiourea is a thiourea derivative featuring a 2-methylpyrazole substituent attached to the thiourea backbone. Thioureas are characterized by the functional group R₁R₂N–C(S)–NR₃R₄, where substituents (R groups) dictate their physicochemical and biological properties.

Properties

IUPAC Name |

(2-methylpyrazol-3-yl)methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-10-5(2-3-9-10)4-8-6(7)11/h2-3H,4H2,1H3,(H3,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPRRBWKZYREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrazol-3-yl)methylthiourea typically involves the reaction of 2-methylpyrazole with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Methylpyrazole+Isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted thioureas

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of (2-Methylpyrazol-3-yl)methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Hydrogen-Bonding Features

Thiourea derivatives exhibit diverse hydrogen-bonding patterns, which influence their crystallinity and adduct formation.

Key Findings :

- MTU forms extended hydrogen-bonded networks due to unhindered NH groups, enabling adducts with solvents like dioxane .

- 1,1-DMTU’s methyl substituents restrict direct dimer formation, necessitating solvent-mediated linkages (e.g., morpholine in adducts) .

- The 2-methylpyrazole group in the target compound may introduce additional H-bond donors/acceptors (pyrazole N–H) but could also impose steric hindrance, altering adduct geometry compared to MTU/DMTU.

Coordination Chemistry and Metal-Binding Behavior

Thioureas are versatile ligands due to their sulfur and nitrogen donor atoms. Substituents significantly influence metal-binding modes.

Key Findings :

- MTU derivatives form stable metal complexes, as seen in the Fe(III) complex with a binding affinity of -7.76 kcal/mol and inhibition constant of 2.11 mM, suggesting biological relevance .

- Pyridyl-substituted thioureas (e.g., N-(2-pyridyl)-N´-methylthiourea) exhibit varied coordination modes, forming 1D polymers or mononuclear Cu(I) complexes depending on substituent positioning .

Chelating and Sorption Properties

Thiourea derivatives are employed in ion-exchange resins and sorbents due to their sulfur-based chelation.

Key Findings :

- MTU-functionalized resins demonstrate utility in metal ion recovery, leveraging thiourea’s sulfur atom for chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.